1-[(2-methylphenoxy)acetyl]piperidine
Description
1-[(2-Methylphenoxy)acetyl]piperidine is a piperidine derivative featuring a 2-methylphenoxy group attached via an acetyl linkage to the piperidine nitrogen. Piperidine derivatives are widely studied for their diverse pharmacological and chemical properties, including enzyme inhibition, receptor modulation, and antimicrobial activity .
- N-Acetylpiperidine: A simpler derivative with an acetylated piperidine nitrogen, often used as a chemical intermediate .
- 1-(2-Methoxyphenyl)piperidine derivatives: These highlight the impact of aromatic substituents on biological activity .
- Fentanyl analogs: Piperidine-based opioids demonstrating the role of substituents in receptor binding .
This analysis focuses on structural, synthetic, and functional comparisons with these analogs.
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-12-7-3-4-8-13(12)17-11-14(16)15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVNPTLVUIKDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparisons
Structural Analogues
N-Acetylpiperidine
- Structure: Lacks the 2-methylphenoxy group, retaining only the acetylated piperidine core.
- Key Differences: The absence of the aromatic phenoxy group reduces steric bulk and lipophilicity compared to 1-[(2-methylphenoxy)acetyl]piperidine.
1-(2-Methoxyphenyl)piperidine Derivatives
- Structure : Methoxy-substituted phenyl group directly attached to piperidine.
Fentanyl Analogs
- Structure : Piperidine core with a phenethyl substituent critical for µ-opioid receptor binding.
- Key Differences: The 2-methylphenoxy-acetyl moiety in the target compound may reduce opioid activity but could confer selectivity for non-opioid targets, such as sigma receptors or enzymes .
Functional Analogues
Acetylcholinesterase (AChE) Inhibitors (e.g., E2020)
- Structure: Bulky substituents (e.g., benzyl and dimethoxyindanone groups) enhance AChE affinity.
- Comparison: The 2-methylphenoxy group in the target compound may offer moderate AChE inhibition, though less potent than E2020 (IC₅₀ = 5.7 nM) due to smaller hydrophobic substituents .
Sigma Receptor Ligands (e.g., (+)-3-PPP)
- Structure : 3-Hydroxyphenyl and propyl groups drive sigma receptor selectivity.
- Comparison: The acetyl-phenoxy moiety in the target compound could mimic these interactions, though its binding affinity would depend on the spatial arrangement of the methylphenoxy group .
PARP Inhibitors
Basicity and Reactivity
- The acetyl group in 1-[(2-methylphenoxy)acetyl]piperidine reduces the basicity of the piperidine nitrogen compared to alkyl- or sulfonamide-substituted derivatives (e.g., 1-(2,2,2-trifluoroethyl)piperidine), altering solubility and target interactions .
Structure-Activity Relationships (SAR)
Q & A
Q. What synthetic methodologies are commonly employed for 1-[(2-methylphenoxy)acetyl]piperidine, and how can reaction parameters be optimized?
The synthesis typically involves a multi-step process starting with the functionalization of the piperidine ring, followed by acylation with a 2-methylphenoxyacetyl group. Key steps include:
- N-acylation : Reacting piperidine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetylated intermediate .
- Phenoxy group introduction : Substituting the chloride with 2-methylphenol under nucleophilic conditions. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions .
- Purification : Column chromatography or recrystallization to achieve >95% purity. Yield optimization requires strict stoichiometric control and inert atmosphere conditions .
Q. Which analytical techniques are prioritized for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring conformation. For example, the acetyl group’s carbonyl resonance appears at ~170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 263.12) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, though twinning in low-symmetry space groups may require SHELXL refinement .
Q. What in vitro assays are suitable for preliminary evaluation of antifungal activity?
Based on structural analogs (e.g., oxathiapiprolin), assays include:
- Mycelial Growth Inhibition : Measure EC₅₀ values against Botrytis cinerea or Phytophthora infestans using agar dilution methods .
- Spore Germination Assays : Quantify inhibition rates under controlled humidity and temperature .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of structurally similar piperidine derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 2-methylphenoxy with 4-fluorophenoxy) and compare IC₅₀ values across assays .
- Meta-Analysis of Pharmacological Data : Cross-reference bioactivity datasets from public repositories (e.g., ChEMBL) to identify outliers or assay-specific biases .
Q. What strategies improve crystallographic data interpretation for this compound under suboptimal conditions?
- Twin Refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals, particularly in monoclinic systems .
- High-Resolution Data : Collect synchrotron data (<1.0 Å resolution) to resolve disorder in the phenoxy moiety .
Q. How can computational modeling predict target interactions given limited experimental data?
- Molecular Docking : Use AutoDock Vina with fungal cytochrome bc₁ complex (PDB: 3CX5) as a template. Adjust protonation states of the piperidine nitrogen for accurate binding affinity predictions .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme interactions .
Q. What experimental designs mitigate gaps in ecotoxicological data for environmental risk assessment?
- Tiered Testing : Begin with acute toxicity assays (e.g., Daphnia magna 48-hour LC₅₀), followed by chronic studies on soil mobility and bioaccumulation potential .
- Read-Across Models : Leverage data from structurally related fungicides (e.g., oxathiapiprolin’s soil half-life of 30–60 days) to estimate persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
